molecular formula C13H12FNO3 B11803186 Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11803186
M. Wt: 249.24 g/mol
InChI Key: UUMFBOHWQSZZBG-UHFFFAOYSA-N
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Description

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination or nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate depends on its specific interactions with molecular targets. The presence of the fluorine atom and the ester group may influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the fluorine atom.

    Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate: Has a methyl ester group instead of an ethyl ester group.

    7-Fluoro-4-oxoquinoline: Lacks the ester group.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the ethyl ester group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

This compound can be structurally represented as follows:

C13H10FN1O3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{1}\text{O}_{3}

The presence of the fluorine atom and the quinoline moiety contributes to its biological efficacy.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
HeLa (Cervical)35.1Induction of apoptosis via mitochondrial pathways
MDA-MB-435 (Melanoma)60.4Inhibition of cell proliferation
HOP-92 (Lung Cancer)34.14Selective growth inhibition

Studies show that the compound's mechanism involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .

Antibacterial Activity

Quinoline derivatives have also demonstrated antibacterial properties. This compound was tested against several bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12.5 μg/mLModerate inhibition
Escherichia coli25 μg/mLSignificant inhibition
Pseudomonas aeruginosa50 μg/mLWeak inhibition

The compound appears to disrupt bacterial cell wall synthesis, contributing to its antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound has also been explored. It was found effective against common fungal pathogens:

Fungal Strain MIC (μg/mL) Activity
Candida albicans20Moderate inhibition
Aspergillus niger30Significant inhibition

The antifungal mechanism likely involves interference with fungal ergosterol biosynthesis .

Case Studies

A notable case study highlighted the compound's use in combination therapy for cancer treatment. In a preclinical trial involving breast cancer models, this compound was administered alongside established chemotherapeutic agents, resulting in enhanced tumor regression compared to monotherapy .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C13H12FNO3/c1-2-18-13(17)8-15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-7H,2,8H2,1H3

InChI Key

UUMFBOHWQSZZBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

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